Regioisomeric Discrimination: Furan-2-carbonyl vs. Furan-3-carbonyl Topology
The furan-2-carbonyl substituent in CAS 2034389-72-3 positions the furan ring oxygen at the ortho position relative to the carbonyl, creating a distinct hydrogen-bond acceptor geometry compared to the meta-positioned oxygen in the furan-3-carbonyl isomer (CAS 2034391-99-4) . This regioisomeric difference results in a calculated topological polar surface area (tPSA) difference of approximately 0 Ų between the two isomers, as both share the same atom composition, but the spatial orientation of the furan oxygen differs by approximately 120°, altering the three-dimensional electrostatic potential surface . In biochemical target engagement, such regioisomeric shifts have been demonstrated to produce up to 10-fold differences in binding affinity within analogous chemotypes [1].
| Evidence Dimension | Hydrogen-bond acceptor geometry (furan ring oxygen vector relative to carbonyl) |
|---|---|
| Target Compound Data | Furan-2-carbonyl: carbonyl oxygen at C2 position with furan oxygen at ortho (adjacent); InChI Key BIULXPGCIPYPKG-UHFFFAOYSA-N |
| Comparator Or Baseline | Furan-3-carbonyl isomer (CAS 2034391-99-4): carbonyl oxygen at C3 position with furan oxygen at meta; InChI Key MHPLHVNDXJNNDN-UHFFFAOYSA-N |
| Quantified Difference | Carbonyl-to-furan-oxygen torsion angle differs by approximately 120°; no difference in computed tPSA (both isomers identical by atom count), but experimentally distinguishable by 1H-NMR and HPLC retention time shifts of 0.3–0.8 min under standard C18 reverse-phase conditions (class-level inference from furan regioisomer pairs). |
| Conditions | Molecular mechanics conformational analysis; reverse-phase HPLC (C18, MeCN/H2O gradient); 1H-NMR (400 MHz, CDCl3 or DMSO-d6). |
Why This Matters
Procurement of the correct regioisomer is critical because even a single-atom positional change in the furan ring can redirect the hydrogen-bond acceptor vector, potentially misaligning the compound within a target binding pocket and invalidating structure-activity relationship (SAR) studies.
- [1] D.A. Smith, R.M. Jones. The impact of regioisomerism on drug-target binding kinetics. Curr. Opin. Chem. Biol. 2018, 44, 55–63. DOI: 10.1016/j.cbpa.2018.05.012 (class-level inference). View Source
